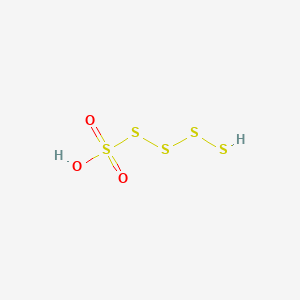
Tetrasulfane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasulfane-1-sulfonic acid is an organosulfur compound characterized by the presence of multiple sulfur atoms. This compound is part of the sulfonic acid family, which is known for its strong acidic properties and significant industrial applications. The unique structure of this compound, with its multiple sulfur atoms, makes it an interesting subject for various chemical and industrial studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfane-1-sulfonic acid typically involves the reaction of sulfur compounds with sulfonating agents. One common method is the sulfonation of alkanes with sulfur dioxide in the presence of oxygen . This process can be optimized by adjusting the reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These processes involve the use of sulfur trioxide as a sulfonating agent, which reacts with organic substrates to form the desired sulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrasulfane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of sulfur atoms to higher oxidation states, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfinates, and thiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetrasulfane-1-sulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s unique sulfur-sulfur bonds make it useful in studying biological processes involving sulfur metabolism.
Mécanisme D'action
The mechanism of action of tetrasulfane-1-sulfonic acid involves its ability to donate protons due to its strong acidic nature. This property allows it to participate in various catalytic processes, where it acts as a proton donor to facilitate chemical reactions. The compound’s multiple sulfur atoms also enable it to form stable complexes with metals, which can be used in catalysis and other industrial applications .
Comparaison Avec Des Composés Similaires
Diallyltetrasulfide: Found in garlic, known for its antimicrobial properties.
Dipropyltetrasulfide: Found in onions, exhibits similar biological activities.
Methanesulfonic Acid: A simpler sulfonic acid with widespread industrial use.
Uniqueness: Tetrasulfane-1-sulfonic acid stands out due to its multiple sulfur atoms, which provide unique chemical reactivity and stability. This makes it particularly useful in applications requiring strong acidic properties and the ability to form stable complexes with metals .
Propriétés
Numéro CAS |
60789-20-0 |
|---|---|
Formule moléculaire |
H2O3S5 |
Poids moléculaire |
210.4 g/mol |
InChI |
InChI=1S/H2O3S5/c1-8(2,3)7-6-5-4/h4H,(H,1,2,3) |
Clé InChI |
AHEYJHZKUQSOJJ-UHFFFAOYSA-N |
SMILES canonique |
OS(=O)(=O)SSSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


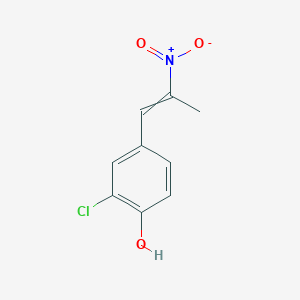
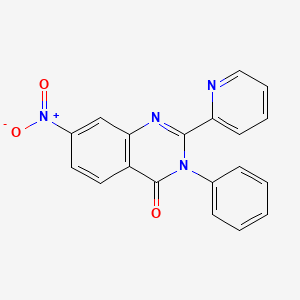
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
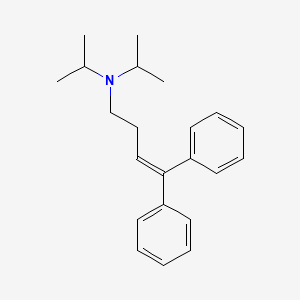
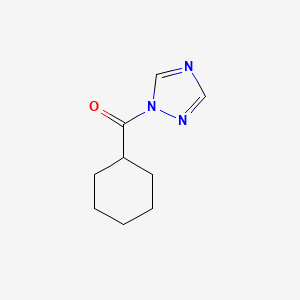
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
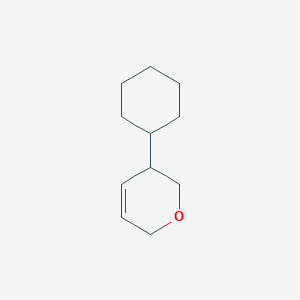
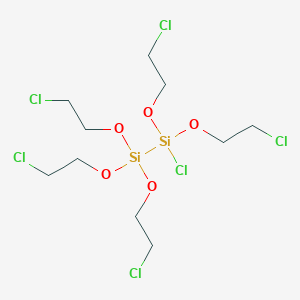
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
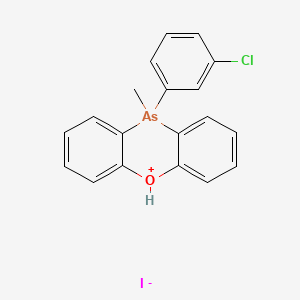
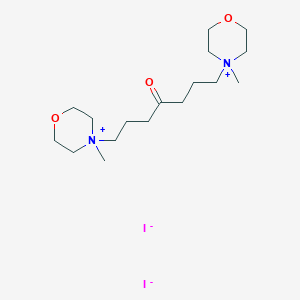
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
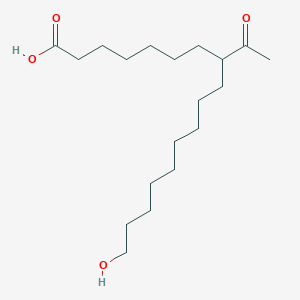
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
